Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 2-methoxyphenylpiperidine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate: Characterized by the presence of a phenyl group and a methoxyphenyl group.
Phenyl 4-(2-chlorophenyl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
Phenyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
651053-88-2 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
phenyl 4-(2-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-22-18-10-6-5-9-17(18)15-11-13-20(14-12-15)19(21)23-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
InChI Key |
DLWBQPAVXJJWBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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